molecular formula C12H17N3O2 B2761245 Tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate CAS No. 2248417-69-6

Tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate

Cat. No.: B2761245
CAS No.: 2248417-69-6
M. Wt: 235.287
InChI Key: QZTUDVYVAIHSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate is a heterocyclic compound that features a pyridazine ring substituted with a tert-butyl ester group at the 3-position and a cyclopropylamino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an appropriate activating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclopropylamine in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridazine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used in studies investigating the biological activity of pyridazine derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: The compound may find use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can enhance binding affinity to these targets, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-amino-pyridazine-3-carboxylate: Similar structure but with an amino group instead of a cyclopropylamino group.

    Cyclopropylamino-pyridazine-3-carboxylate: Lacks the tert-butyl ester group.

    Tert-butyl 6-(methylamino)pyridazine-3-carboxylate: Contains a methylamino group instead of a cyclopropylamino group.

Uniqueness

Tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate is unique due to the presence of both the cyclopropylamino group and the tert-butyl ester group, which can confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 6-(cyclopropylamino)pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)9-6-7-10(15-14-9)13-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTUDVYVAIHSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN=C(C=C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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